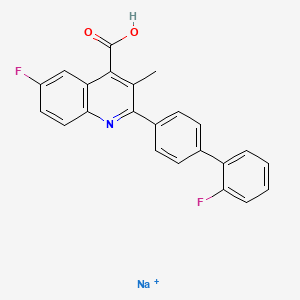

ブレキナールナトリウム

概要

説明

ブレキナールナトリウムは、ジヒドロオロテートデヒドロゲナーゼ酵素の強力で選択的な阻害剤です。この酵素は、DNAおよびRNA合成に不可欠なピリミジンヌクレオチドのde novo合成において重要な役割を果たします。この酵素を阻害することにより、ブレキナールナトリウムはピリミジンベースのヌクレオチドの合成を効果的にブロックし、細胞の成長を阻害します。 ブレキナールナトリウムは、1980年代にデュポンファーマシューティカルズによって開発され、免疫抑制剤や抗癌剤など、さまざまな治療用途について調査されてきました .

科学的研究の応用

Brequinar sodium has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a tool to study the inhibition of dihydroorotate dehydrogenase and its effects on pyrimidine nucleotide synthesis. In biology, brequinar sodium is used to investigate the role of pyrimidine nucleotides in cell growth and proliferation. In medicine, it has been explored as a potential treatment for various diseases, including cancer, autoimmune disorders, and viral infections . Additionally, brequinar sodium has been investigated for its potential use in preventing xenograft rejection in transplantation .

作用機序

ブレキナールナトリウムの主な作用機序は、ピリミジンヌクレオチドのde novo合成に関与する酵素であるジヒドロオロテートデヒドロゲナーゼの阻害です。この酵素をブロックすることにより、ブレキナールナトリウムは、DNAおよびRNA合成に不可欠なピリミジンヌクレオチドの形成を防ぎます。この阻害は、細胞の増殖と成長の減少につながります。 ブレキナールナトリウムの分子標的は、酵素の活性を結合して阻害するジヒドロオロテートデヒドロゲナーゼの活性部位を含みます .

類似の化合物との比較

ブレキナールナトリウムは、ジヒドロオロテートデヒドロゲナーゼの強力で選択的な阻害においてユニークです。この酵素を阻害する類似の化合物には、レフルノミドとメトトレキセートが含まれます。 レフルノミドは、臨床的に使用されているジヒドロオロテートデヒドロゲナーゼ阻害剤であり、メトトレキセートは最も広く使用されているピリミジン合成阻害剤です . これらの化合物と比較して、ブレキナールナトリウムはジヒドロオロテートデヒドロゲナーゼに対してより高い効力と選択性を示しており、さまざまな生物学的プロセスにおける酵素の役割を調べるための貴重なツールとなっています。

生化学分析

Biochemical Properties

Brequinar sodium plays a crucial role in biochemical reactions by inhibiting dihydroorotate dehydrogenase, an enzyme involved in the de novo synthesis of pyrimidine nucleotides. This inhibition leads to a reduction in the synthesis of DNA and RNA, thereby affecting cell proliferation. Brequinar sodium interacts with dihydroorotate dehydrogenase by binding to its active site, preventing the enzyme from catalyzing the conversion of dihydroorotate to orotate . This interaction disrupts the pyrimidine biosynthesis pathway, leading to a decrease in nucleotide availability and subsequent inhibition of cell growth.

Cellular Effects

Brequinar sodium has significant effects on various types of cells and cellular processes. By inhibiting pyrimidine biosynthesis, it disrupts DNA and RNA synthesis, leading to reduced cell proliferation and increased cell death. In cancer cells, brequinar sodium has been shown to induce apoptosis and inhibit tumor growth . Additionally, brequinar sodium affects cell signaling pathways, gene expression, and cellular metabolism by altering the availability of nucleotides required for these processes .

Molecular Mechanism

The molecular mechanism of brequinar sodium involves the inhibition of dihydroorotate dehydrogenase, which is a key enzyme in the pyrimidine biosynthesis pathway. By binding to the active site of dihydroorotate dehydrogenase, brequinar sodium prevents the enzyme from catalyzing the conversion of dihydroorotate to orotate . This inhibition leads to a decrease in pyrimidine nucleotide synthesis, resulting in reduced DNA and RNA production. The reduction in nucleotide availability affects various cellular processes, including cell proliferation, gene expression, and cell signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of brequinar sodium have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that brequinar sodium can induce long-term inhibition of dihydroorotate dehydrogenase, leading to sustained depletion of pyrimidine nucleotides and prolonged effects on cell proliferation . Additionally, the compound’s stability and degradation rates can influence its efficacy and toxicity in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of brequinar sodium vary with different dosages in animal models. At lower doses, brequinar sodium has been shown to effectively inhibit tumor growth and induce apoptosis in cancer cells . At higher doses, the compound can cause toxic effects, including myelosuppression, mucositis, and skin rash . These dose-dependent effects highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

Brequinar sodium is involved in the de novo pyrimidine biosynthesis pathway, where it inhibits dihydroorotate dehydrogenase, a key enzyme in this pathway . This inhibition leads to a reduction in the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA production. The compound’s effects on metabolic flux and metabolite levels have been studied extensively, revealing its potential to disrupt nucleotide synthesis and alter cellular metabolism .

Transport and Distribution

The transport and distribution of brequinar sodium within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. Brequinar sodium is known to be distributed to different tissues, where it exerts its inhibitory effects on dihydroorotate dehydrogenase . The compound’s localization and accumulation within specific tissues can affect its therapeutic efficacy and toxicity .

Subcellular Localization

Brequinar sodium’s subcellular localization plays a crucial role in its activity and function. The compound is primarily localized in the mitochondria, where dihydroorotate dehydrogenase is located . This localization allows brequinar sodium to effectively inhibit the enzyme and disrupt pyrimidine biosynthesis. Additionally, targeting signals and post-translational modifications may influence the compound’s distribution to specific compartments or organelles .

準備方法

ブレキナールナトリウムは、いくつかの合成経路を通じて合成できます。一般的な方法の1つは、適切な溶媒中の水酸化ナトリウムとブレキナール酸の固体形態を反応させて溶液を生成することです。 次に、ブレキナールナトリウムはこの溶液から結晶化して、安定な多形体を生成します . 工業生産方法では、通常、反応条件を最適化して、収率と純度を最大化し、不純物の生成を最小限に抑えます。

化学反応の分析

ブレキナールナトリウムは、酸化、還元、置換反応など、さまざまな化学反応を起こします。これらの反応に使用される一般的な試薬には、酸化剤、還元剤、求核剤が含まれます。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、ブレキナールナトリウムの酸化はキノリン誘導体の形成につながる可能性があり、還元はジヒドロキノリン化合物を生成する可能性があります .

科学研究アプリケーション

ブレキナールナトリウムは、科学研究における潜在的な用途について広く研究されています。化学では、ジヒドロオロテートデヒドロゲナーゼの阻害とそのピリミジンヌクレオチド合成への影響を調べるためのツールとして使用されます。生物学では、ブレキナールナトリウムは、細胞の成長と増殖におけるピリミジンヌクレオチドの役割を調査するために使用されます。 医学では、癌、自己免疫疾患、ウイルス感染症など、さまざまな疾患の潜在的な治療法として研究されてきました . さらに、ブレキナールナトリウムは、移植における異種移植片の拒絶反応を防ぐための潜在的な用途について調査されてきました .

類似化合物との比較

Brequinar sodium is unique in its potent and selective inhibition of dihydroorotate dehydrogenase. Similar compounds that also inhibit this enzyme include leflunomide and methotrexate. Leflunomide is a clinically used dihydroorotate dehydrogenase inhibitor, while methotrexate is the most widely used pyrimidine synthesis inhibitor . Compared to these compounds, brequinar sodium has shown a higher potency and selectivity for dihydroorotate dehydrogenase, making it a valuable tool for studying the enzyme’s role in various biological processes.

特性

IUPAC Name |

sodium;6-fluoro-2-[4-(2-fluorophenyl)phenyl]-3-methylquinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15F2NO2.Na/c1-13-21(23(27)28)18-12-16(24)10-11-20(18)26-22(13)15-8-6-14(7-9-15)17-4-2-3-5-19(17)25;/h2-12H,1H3,(H,27,28);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZOHOALJQOFNTB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=C(C=C3)C4=CC=CC=C4F)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14F2NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

96187-53-0 (Parent) | |

| Record name | Brequinar sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096201886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30242173 | |

| Record name | Brequinar sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30242173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96201-88-6 | |

| Record name | Brequinar sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096201886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brequinar sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30242173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BREQUINAR SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49EEF6HRUS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

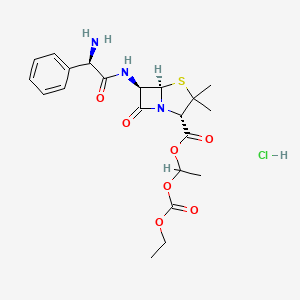

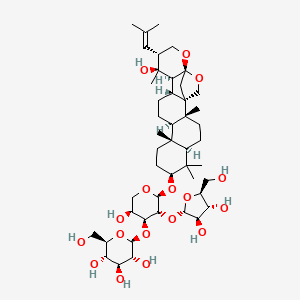

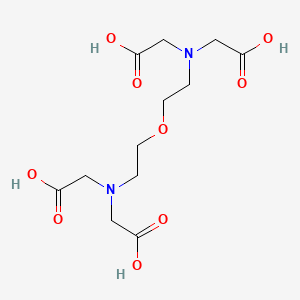

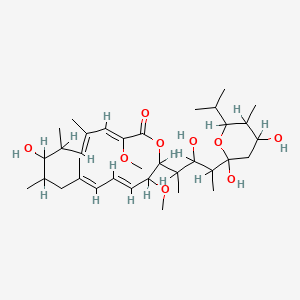

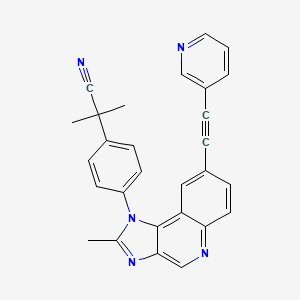

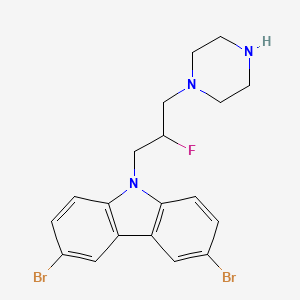

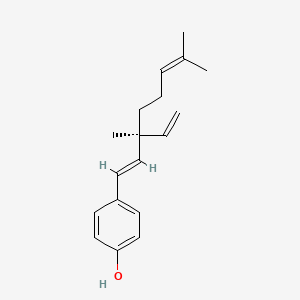

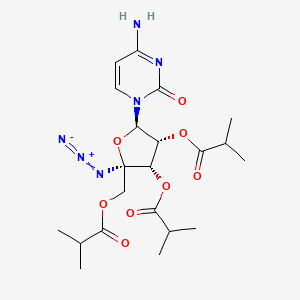

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (R)-4-((3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1667696.png)